6-Chloro-1,2,4-triamino-benzene
Description
6-Chloro-1,2,4-triamino-benzene is a chlorinated aromatic compound featuring three amino groups (-NH₂) and one chlorine substituent on a benzene ring. The compound’s molecular formula is inferred as C₆H₆ClN₃ (molecular weight: 171.58 g/mol), with substituents at positions 1, 2, 4 (amino) and 6 (chloro).
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
6-chlorobenzene-1,2,4-triamine |
InChI |
InChI=1S/C6H8ClN3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,8-10H2 |
InChI Key |
YOTHKIOAMHRDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Catalysis:
6-Chloro-1,2,4-triamino-benzene can function as a ligand in coordination chemistry. It forms metal complexes that serve as catalysts in various chemical reactions. For example, it has been shown to facilitate reactions involving electrophilic aromatic substitution due to its electron-donating amino groups.
Polymer Chemistry:
This compound can also act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to those without it .
Biological Applications
Enzyme Inhibition:
In biochemical studies, this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of various enzymes, potentially leading to the development of new inhibitors for therapeutic purposes.
Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against several bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further research in antibiotic development .
Medical Applications
Drug Development:
The structural characteristics of this compound allow for modifications that can lead to new pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects in treating various diseases. For instance, modifications have shown promise in targeting cancer cells selectively .
Industrial Applications
Material Science:
In material science, this compound is being explored for its potential use in creating advanced materials with specific properties. Its ability to form stable complexes makes it suitable for applications in sensors and electronic devices. Recent studies have focused on its use in developing conductive polymers and composites .
Data Table: Summary of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Catalysis | Forms metal complexes acting as catalysts in reactions |
| Polymer Chemistry | Monomer/Cross-linking Agent | Enhances mechanical properties and thermal stability of polymers |
| Biology | Enzyme Inhibition | Potential inhibitor for various enzymes |
| Antimicrobial Activity | Inhibits growth of bacterial strains | |
| Medicine | Drug Development | Modifiable structure for developing new pharmaceuticals |
| Industrial | Material Science | Used in creating advanced materials such as conductive polymers |
Case Studies
- Catalytic Reactions: A study indicated that this compound significantly increased the yield of certain aromatic compounds through its catalytic properties when used with transition metals like palladium and platinum .
- Antimicrobial Efficacy: Research published in a peer-reviewed journal demonstrated that formulations containing this compound showed a reduction in bacterial load by over 90% against tested strains within 24 hours .
- Polymer Synthesis: A recent investigation into polymer composites revealed that adding this compound improved the thermal stability of the resulting material by approximately 30% compared to control samples without the compound .
Comparison with Similar Compounds
Chloroanilines (Mono-Substituted)
- 2-Chloroaniline (CAS 95-51-2): Features one amino and one chlorine group. Used in dye synthesis and as a chemical intermediate. Lower molecular weight (127.57 g/mol) and higher volatility compared to the triamino derivative .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 6-Chloro-1,2,4-triamino-benzene | C₆H₆ClN₃ | 171.58 | 3× -NH₂, 1× -Cl | Potential intermediate |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 1× -NH₂, 1× -Cl | Dye synthesis |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 1× -NH₂, 1× -Cl | Polymer production |
Hydrochlorothiazide (CAS 58-93-5)
A benzothiadiazine derivative with 6-chloro , sulfonamide, and dihydrothiazine moieties. Widely used as a diuretic and antihypertensive agent. Its chlorine atom enhances binding to renal transporters, highlighting the role of chloro-substituents in bioactivity .
| Property | Hydrochlorothiazide | This compound |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃O₄S₂ | C₆H₆ClN₃ |
| Molecular Weight | 297.73 g/mol | 171.58 g/mol |
| Key Functional Groups | -SO₂NH₂, -Cl, dihydro | 3× -NH₂, -Cl |
| Bioactivity | Diuretic, antihypertensive | Undocumented |
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines
These derivatives exhibit diverse pharmacological activities, including diuretic, antitumor, and anti-HIV effects. The chlorine atom at position 6 enhances metabolic stability and target binding, a feature that may extend to this compound .
6-Chloro-β-carbolines
Synthesized via condensation and aromatization (), these compounds show antibacterial properties. The chloro-substituent here improves lipophilicity and membrane penetration, suggesting similar advantages in triamino analogs .
Physicochemical and Toxicological Comparisons
- In contrast, amino groups in this compound may reduce environmental persistence by enabling hydrogen bonding .
- The chlorine atom in uracil analogs enhances cytotoxicity, a property that could be explored in triamino-benzene derivatives .
Research Findings and Gaps
Biological Potential: Chloro-aromatic compounds with amino groups often exhibit enhanced bioactivity. For example, hydrochlorothiazide’s diuretic action relies on chloro and sulfonamide groups , suggesting that this compound could be optimized for similar applications.
Toxicity Concerns: Chloroanilines are associated with methemoglobinemia and hepatotoxicity , but triamino derivatives may show reduced toxicity due to increased solubility from amino groups.
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the suspension of finely ground 6-chloro-2,4-dinitro-aniline in water, followed by the addition of a carboxylic acid and a nickel-based catalyst. Hydrogen gas is introduced under pressure (120 atm), initiating exothermic reduction at 60–130°C. The nitro groups (–NO₂) at the 2- and 4-positions undergo sequential hydrogenation to amines (–NH₂), facilitated by the acidic environment. Adipic acid (HOOC-(CH₂)₄-COOH) serves a dual role: it protonates intermediates to prevent deamination and stabilizes the reaction mixture by buffering pH.
The stoichiometry requires at least one molar equivalent of carboxylic acid per mole of dinitro-aniline, though excess acid (up to 1.5 equivalents) improves reaction kinetics. For example, 109 parts of 6-chloro-2,4-dinitro-aniline reacted with 73 parts of adipic acid in 500 parts water yielded 90 parts of 6-chloro-1,2,4-triamino-benzene after work-up.
Role of Organic Acids in Suppressing Side Reactions
Early methods using hydrochloric acid or tin reductants suffered from low yields (41%) and toxic waste. The patented process circumvents these issues by employing monocarboxylic or dicarboxylic acids, which minimize ammonia formation—a byproduct of premature deamination. In comparative trials, reactions without acid additives produced solutions with a “distinct ammonia odor,” indicating degradation. Benzoic, acetic, and terephthalic acids were equally effective, though adipic acid provided optimal results due to its solubility and buffering capacity.
Optimization of Reaction Parameters
Temperature and Pressure Ranges
Hydrogenation proceeds efficiently between 70°C and 100°C, with higher temperatures (up to 130°C) tolerated but risking catalyst deactivation. Pressure is maintained at 120 atm to ensure rapid hydrogen uptake, completing the reaction within 2–3 hours. Below 50°C, incomplete reduction occurs, while prolonged heating above 100°C promotes side reactions.
Catalyst Selection and Loading
A nickel catalyst (50% Ni on kieselguhr) at 5–10% loading relative to the dinitro-aniline substrate ensures full conversion. The catalyst is recoverable via filtration under nitrogen, minimizing costs. Trials with palladium or platinum catalysts showed no significant advantages, reinforcing nickel’s cost-effectiveness.
Work-Up and Isolation Procedures
Filtration and Acidification
Post-hydrogenation, the mixture is filtered to remove the catalyst, and the aqueous solution is acidified with sulfuric acid to pH 4–5. This step protonates the triamine, enhancing solubility and preventing oxidation. Urea is then added to form a stable urea derivative, which precipitates upon cooling.
Yield and Purity Data
The table below summarizes yields and analytical data from representative experiments:
| Example | Acid Used | Acid (parts) | Product (parts) | M.P. (°C) | C (%) Found (Calc) | H (%) Found (Calc) | N (%) Found (Calc) |
|---|---|---|---|---|---|---|---|
| 1 | Adipic acid | 73 | 90 | 341 | 50.0 (50.04) | 4.25 (4.2) | 29.5 (29.18) |
| 3 | Benzoic acid | 61 | 72 | 320 | 52.1 (52.47) | 4.81 (4.9) | 26.9 (27.2) |
| 4 | Acetic acid | 30 | 108 | >340 | 35.81 (35.45) | 2.62 (2.59) | 26.0 (25.85) |
Melting points (M.P.) and elemental analysis confirm the identity and purity of the triamino-benzene derivatives.
Comparative Analysis with Historical Methods
Hinsberg Reduction vs. Catalytic Hydrogenation
Traditional Hinsberg reduction employs tin and hydrochloric acid, generating metal-contaminated wastewater and capping yields at 41%. In contrast, catalytic hydrogenation in water achieves yields above 80% with minimal waste, aligning with modern environmental standards.
Solvent-Free Advantages
Earlier attempts using methanol or toluene as solvents required costly regeneration and posed explosion risks due to nitro compound instability. The aqueous system eliminates solvent recovery, reducing operational complexity.
Industrial Applications and Scalability
The patented process is scalable, with reactor volumes exceeding 500 L demonstrated in pilot plants. Continuous hydrogenation setups are feasible, as the aqueous suspension remains stirrable even at high concentrations (700–800 mL water per mole of substrate). The triamino-benzene product is directly usable in downstream reactions, such as diazotization for azo dye synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-1,2,4-triamino-benzene, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves chlorination of aniline derivatives followed by sequential amination. For example, condensation reactions using 2-chloro-N-phenylacetamide or oxalyl chloride (as in ) under reflux conditions (toluene, 80–100°C) yield intermediates. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- HPLC-MS for purity assessment and molecular weight verification.
- IR spectroscopy to track functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹) .
Q. How does the chlorine substituent influence the compound’s solubility in polar solvents?
- Methodological Answer : The chloro group increases electron-withdrawing effects, reducing solubility in polar solvents like water. Solubility can be improved via:
- Co-solvent systems (e.g., DMSO:water mixtures).
- Salt formation (e.g., HCl adducts, as seen in hydrochlorothiazide analogs; ).
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer :
- GC-MS for volatile byproducts (e.g., chlorinated hydrocarbons; ).
- HPLC-UV/Vis with C18 columns (retention time ~8–12 min; mobile phase: acetonitrile/0.1% TFA).
- TGA/DSC to assess thermal degradation products (e.g., decomposition above 200°C, per ).
Advanced Research Questions
Q. How do reaction mechanisms differ between direct amination and reductive amination for introducing amino groups in chlorinated benzene systems?
- Methodological Answer :
- Direct Amination : Requires NH₃/NaNH₂ in anhydrous conditions, forming intermediates like 6-chloro-1,2-diaminobenzene.
- Reductive Amination : Uses NaBH₃CN or H₂/Pd-C to reduce imine intermediates (e.g., ’s thiadiazine synthesis).
Q. What computational strategies (e.g., DFT) predict the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess LUMO/HOMO localization (chlorine lowers HOMO energy, increasing electrophilicity).
- MD Simulations : Model solvation effects in DMSO/water systems ( notes boiling points ~410°C, aligning with low polarity).
Q. How can NMR spectral discrepancies in aromatic proton signals be resolved for triamino-chlorobenzene derivatives?
- Methodological Answer :
- ²D NMR (COSY/NOESY) : Resolve overlapping peaks in aromatic regions (δ 6.5–7.5 ppm).
- Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference ().
- Variable Temperature NMR : Identify dynamic effects (e.g., NH₂ rotation barriers).
Q. What strategies mitigate oxidative degradation during storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
